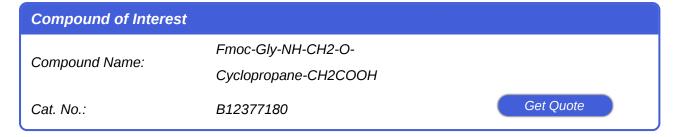


## Technical Overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the chemical properties of **Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH**, a specialized linker molecule used in bioconjugation and drug delivery systems.

### **Molecular Identity and Properties**

**Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH** is an advanced linker molecule, often utilized as an intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine spacer, and a novel cyclopropane-containing moiety, which offers unique conformational rigidity and stability.

The key quantitative data for this compound are summarized below.

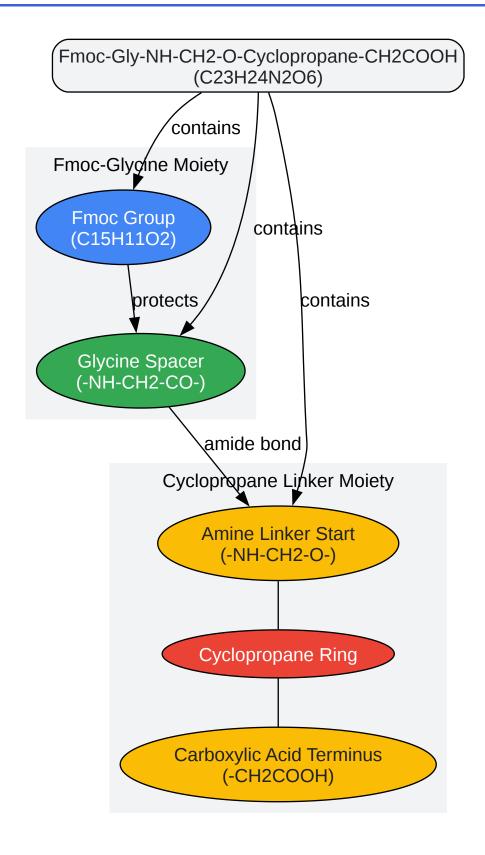
Property	Value	Source
Molecular Formula	C23H24N2O6	[2]
Molecular Weight	424.45 g/mol	[2]
CAS Number	2414254-47-8	[2][3]
Appearance	White to off-white solid	[2]



## **Structural and Logical Representation**

The structure of this molecule can be deconstructed into its fundamental components. This hierarchical relationship is crucial for understanding its synthesis and application in complex molecular assemblies.





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Diagram 1: Hierarchical structure of the target molecule.



### **Experimental Workflow for Characterization**

The identity and purity of **Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH** are typically confirmed using a standard analytical workflow involving High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Diagram 2: Standard analytical workflow for compound validation.

### **Methodology: Purity and Identity Confirmation**

- 1. Liquid Chromatography-Mass Spectrometry (LC-MS):
- Objective: To determine the purity of the compound and confirm its molecular weight.
- Protocol: A solution of the compound is injected into an HPLC system equipped with a C18 column. A gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) is used to elute the compound. The eluent is then introduced into a mass spectrometer.
- Expected Result: The mass spectrum should show a prominent peak corresponding to the
  molecular ion of the compound (e.g., [M+H]<sup>+</sup> at m/z 425.45), confirming its molecular weight.
  The HPLC chromatogram provides the purity, which is typically expected to be ≥95%.[2]
- 2. Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy:
- Objective: To confirm the chemical structure of the compound.
- Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>). The <sup>1</sup>H NMR spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz).



Expected Result: The resulting spectrum should display chemical shifts and coupling
constants that are consistent with the protons in the Fmoc group, the glycine residue, and
the unique cyclopropane linker structure.[2]

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